1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine
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Overview
Description
1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine is a complex organic compound featuring a tetrahydropyran ring fused with a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine typically involves the following steps:
Formation of the Tetrahydropyran Ring: This can be achieved through the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins, which tolerates various substitution patterns and functional groups.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the iron-catalyzed thermodynamic equilibration of 2-alkenyl 6-substituted piperidines, allowing the isolation of enriched mixtures of the most stable cis-isomers.
Coupling of the Two Rings: The final step involves coupling the tetrahydropyran and piperidine rings through a series of reactions, including hydroalkoxylation and hydroacyloxylation, using catalysts such as lanthanide triflates.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to reduce double bonds within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Cerium ammonium nitrate at room temperature.
Reduction: Hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Tetrahydrofuran and tetrahydropyran derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran Derivatives: Compounds with similar tetrahydropyran rings but different substituents.
Piperidine Derivatives: Compounds with piperidine rings and varying functional groups.
Uniqueness
1-(2-(Tetrahydro-2,2-dimethyl-4-(phenylmethyl)-2H-pyran-4-yl)ethyl)piperidine is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
130688-21-0 |
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Molecular Formula |
C21H33NO |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
1-[2-(4-benzyl-2,2-dimethyloxan-4-yl)ethyl]piperidine |
InChI |
InChI=1S/C21H33NO/c1-20(2)18-21(12-16-23-20,17-19-9-5-3-6-10-19)11-15-22-13-7-4-8-14-22/h3,5-6,9-10H,4,7-8,11-18H2,1-2H3 |
InChI Key |
CFYZQFZUHMFACC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCN2CCCCC2)CC3=CC=CC=C3)C |
Origin of Product |
United States |
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